Chroman-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVATYIJXKRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-95-1 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Advanced Reaction Mechanisms of Chroman 3 Carbaldehyde
Reactions of the Aldehyde Functional Group within the Chroman Framework
The aldehyde group in chroman-3-carbaldehyde is a key site for nucleophilic addition and other characteristic aldehyde reactions. Its reactivity is influenced by the electronic properties of the chroman ring system. The carbonyl carbon is electrophilic, readily reacting with various nucleophiles.
Typical reactions involving the aldehyde moiety include:
Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. For instance, the reduction of aldehydes and ketones can be achieved using agents like lithium aluminum hydride or sodium borohydride. libretexts.org
Nucleophilic Addition : It undergoes addition reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents), cyanides, and amines. libretexts.orgchemistrytalk.org For example, the reaction with primary amines forms imines (Schiff bases), while secondary amines yield enamines. libretexts.org
Acetal (B89532) Formation : In the presence of alcohols and an acid catalyst, this compound can form acetals. rsc.org This reaction is reversible and is often used as a protecting group strategy in multi-step syntheses. libretexts.org Research has shown that 3-formylchromones react with alcohols in the presence of amides to yield acetals in good yields (71-82%). rsc.org
Condensation Reactions : The aldehyde can participate in various condensation reactions, such as the aldol (B89426) condensation and Knoevenagel condensation, to form α,β-unsaturated systems.
Conjugate Addition : In the case of α,β-unsaturated precursors like 2H-chromene-3-carbaldehydes, the system is susceptible to conjugate addition (Michael addition) of nucleophiles. Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been shown to produce highly functionalized chroman derivatives in good yields and with excellent diastereoselectivities. arkat-usa.org
| Entry | Substituent on Chromene Ring | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | 6-Cl | 89 | >20:1 |
| 2 | 6-Br | 91 | >20:1 |
| 3 | 6-F | 88 | >20:1 |
| 4 | H | 85 | >20:1 |
| 5 | 6-Me | 86 | >20:1 |
| 6 | 6-OMe | 83 | >20:1 |
| 7 | 8-OMe | 85 | >20:1 |
Data derived from a study on the organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes. The reactions were catalyzed by prolinol triethylsilyl ether with benzoic acid as an additive. arkat-usa.org
Stereoselective Transformations for Chiral Chroman Derivatives
The synthesis of enantiomerically pure chroman derivatives is of significant interest due to their prevalence in biologically active molecules. arkat-usa.orgscispace.com Stereoselective transformations involving this compound and its precursors are crucial for accessing these chiral structures.
The spiro[chroman-3,3'-indolin]-2'-one scaffold is a privileged structure in medicinal chemistry. Asymmetric cascade reactions provide an efficient route to construct these complex molecules with high stereocontrol. One notable approach involves the reflexive-Michael (r-M) reaction of unmodified hydroxyenals with (E)-3-alkylideneindolin-2-ones. rsc.orgscilit.com This reaction, catalyzed by a chiral catalyst such as (R)-DPPOTMS/AcOH, can generate functionalized spiro[chroman-3,3'-indolin]-2'-ones containing three contiguous stereocenters with high diastereo- and enantioselectivities. rsc.orgscilit.comresearchgate.net These chiral products can then be further transformed through reactions like Wittig olefination, reduction, and acetal protection to create a diverse range of functionalized spiranes. rsc.orgresearchgate.net
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglscollege.ac.inlibretexts.org When applied to chromene-3-carbaldehydes, this reaction allows for the synthesis of derivatives bearing a 3-styryl moiety. nih.gov The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with the aldehyde. wikipedia.orglscollege.ac.in
The stereochemistry of the resulting alkene is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org
Non-stabilized ylides (where the R group is alkyl) typically lead to the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org
In the context of 4-chloro-2-aryl-2H-chromene-3-carbaldehydes, Wittig reactions with benzyl (B1604629) triphenylphosphonium ylides have been observed to yield the (E)-isomer as the major product, which is contrary to the typical stereoselectivity observed with semi-stabilized ylides. nih.gov The coupling constants (J ≈ 16 Hz) observed in the 1H-NMR spectra for the vinylic protons confirm the (E)-configuration. nih.gov
| Entry | Substituent on Benzyl Ylide | Product | Yield (%) | Isomer Ratio (E:Z) |
|---|---|---|---|---|
| 1 | H | (E)-4-chloro-2-phenyl-3-styryl-2H-chromene | 85 | Major E |
| 2 | 4-Me | (E)-4-chloro-3-(4-methylstyryl)-2-phenyl-2H-chromene | 88 | Major E |
| 3 | 4-Cl | (E)-4-chloro-3-(4-chlorostyryl)-2-phenyl-2H-chromene | 82 | Major E |
Data illustrates the synthesis of (E)-3-styryl-2H-chromenes via the Wittig reaction, where the (E)-isomer was obtained as the major product. nih.gov
Cycloaddition Reactions and Annulation Strategies in Chroman System Assembly
Cycloaddition and annulation reactions are sophisticated strategies for constructing the chroman ring system and for elaborating the this compound core into more complex polycyclic structures. These reactions often proceed in a cascade fashion, efficiently building molecular complexity from simple precursors.
[3+2]-Annulation reactions, for example, are widely employed for synthesizing five-membered nitrogen heterocycles. chim.it These can involve the reaction of 1,3-dipoles with electron-deficient alkenes, such as nitroalkenes, through either concerted 1,3-dipolar cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) pathways. chim.it
In the synthesis of chromane (B1220400) derivatives, organocatalytic domino reactions, such as a Michael/hemiacetalization sequence between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, can produce functionalized chromanes with high diastereo- and enantioselectivity. scispace.com Furthermore, asymmetric cascade reactions have been developed to synthesize diverse chiral chromane-containing polyheterocyclic compounds. For instance, a cascade reaction involving 2-hydroxy cinnamaldehydes can be switched between different pathways by using Hantzsch ester, leading to complex polycyclic products with high stereocontrol. semanticscholar.org These strategies demonstrate the utility of chroman-based aldehydes in assembling intricate molecular architectures.
Derivatization Strategies for Chroman 3 Carbaldehyde and Its Analogs
Oxidation Reactions to Chroman-3-carboxylic Acid Derivatives
The oxidation of the aldehyde moiety in Chroman-3-carbaldehyde to a carboxylic acid is a fundamental transformation, yielding Chroman-3-carboxylic acid. This conversion opens pathways to further derivatives such as esters, amides, and acid chlorides. While various classical oxidizing agents like potassium dichromate(VI) in acidic conditions can achieve this transformation, milder and more selective methods are often preferred to avoid potential side reactions with other sensitive functional groups. researchgate.net
A particularly effective method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under weakly acidic conditions. wikipedia.orgnrochemistry.com This reaction is known for its high efficiency and tolerance of a wide array of functional groups, making it suitable for complex molecules. wikipedia.orgpsiberg.com The active oxidant is chlorous acid (HClO₂), formed in situ from the sodium chlorite and a mild acid buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄). nrochemistry.comsoton.ac.uk A scavenger, typically an alkene like 2-methyl-2-butene, is often added to quench the reactive byproduct, hypochlorous acid (HOCl), preventing unwanted side reactions. nrochemistry.compsiberg.com
The general reaction scheme for the Pinnick oxidation of this compound is depicted below:
Reaction Scheme: Pinnick Oxidation of this compound
This method has been successfully applied to the analogous chromone-3-carbaldehydes, affording the corresponding carboxylic acids in good yields (53-61%). google.com Given the saturated nature of the chroman ring, similar or higher efficiencies can be expected for this compound.
| Oxidizing Agent | Typical Conditions | Advantages | Reference |
| Sodium Chlorite (NaClO₂) | Mild acid (e.g., NaH₂PO₄), scavenger (e.g., 2-methyl-2-butene), in a solvent like t-BuOH/H₂O | High selectivity, tolerates sensitive functional groups, mild conditions, cost-effective. | wikipedia.orgnrochemistry.compsiberg.com |
| Potassium Dichromate (K₂Cr₂O₇) | Dilute sulfuric acid (H₂SO₄), heat under reflux | Strong oxidant, readily available. | researchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvents | Mild, efficient, metal-free alternative. | google.com |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., VO(acac)₂) | "Green" oxidant, water is the only byproduct. | google.com |
Conversion of Carboxylic Acid Derivatives to Nitriles
The conversion of the aldehyde group of this compound into a nitrile (Chroman-3-carbonitrile) is a valuable transformation for introducing a cyano group, which is a precursor for amines, amides, and other nitrogen-containing heterocycles. A highly efficient and common two-step, one-pot method involves the initial conversion of the aldehyde to an aldoxime, followed by its dehydration.
First, this compound is reacted with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt with a base, to form this compound oxime. This reaction is a standard condensation and proceeds readily. The resulting aldoxime is then dehydrated to the nitrile without isolation. A wide range of modern reagents can effect this dehydration under mild conditions. organic-chemistry.org For instance, iron-based catalysts have been shown to be effective and environmentally benign, mimicking biological nitrile synthesis pathways. nih.govacs.org Other efficient dehydrating systems include phosphonium-based reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base. nih.gov This pathway avoids the use of more hazardous or multi-step classical methods.
The prompt's mention of the Curtius rearrangement and the use of diphenylphosphoryl azide (B81097) (DPPA) typically applies to the conversion of carboxylic acids to amines via an isocyanate intermediate, representing a one-carbon degradation. nih.govnih.govorganic-chemistry.orgtcichemicals.com While versatile, this is not a direct route to a nitrile from a carboxylic acid. Similarly, manganese dioxide (MnO₂) is generally employed as a catalyst for the hydrolysis of nitriles to amides, the reverse of the desired transformation. google.comgoogle.com Therefore, the most direct and relevant synthetic route from the aldehyde to the nitrile proceeds via the dehydration of the intermediate aldoxime.
Reaction Scheme: Aldehyde to Nitrile via Aldoxime Dehydration
| Method | Reagents | Description | Reference |
| Aldoxime Dehydration | 1. Hydroxylamine (NH₂OH) 2. Dehydrating agent (e.g., Iron salts, BOP reagent, XtalFluor-E) | A two-step, one-pot process where the aldehyde is first converted to an aldoxime, which is then immediately dehydrated to the nitrile. The conditions are generally mild and tolerate various functional groups. | nih.govnih.govorganic-chemistry.org |
General Aldehyde Functional Group Transformations for this compound
The aldehyde group in this compound is a hub for numerous functional group transformations beyond oxidation and conversion to nitriles. These reactions leverage the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.
Oxime Formation: As mentioned previously, aldehydes react readily with hydroxylamine to form oximes. nrochemistry.com This condensation reaction is typically carried out in a weakly acidic medium and is a robust method for derivatizing the carbonyl group. wikipedia.org The resulting this compound oxime is a stable crystalline solid in many cases and can be used for identification or as an intermediate for further reactions, such as reduction to a primary amine or dehydration to a nitrile. wikipedia.org
Silylation: The carbonyl group of aldehydes can undergo silylation reactions. A common transformation is cyanosilylation, where trimethylsilyl (B98337) cyanide (TMSCN) adds across the carbonyl double bond. This reaction enhances the electrophilicity of the carbonyl carbon, often with the aid of a catalyst, leading to the formation of a cyanohydrin trimethylsilyl ether. nih.gov This process effectively protects the aldehyde group while introducing both a silyl (B83357) ether and a nitrile precursor.
Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize amines. nih.gov The process involves the reaction of this compound with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. nih.govnih.gov The reaction is typically performed as a one-pot procedure. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they are selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group. nih.govnih.gov This strategy allows for the synthesis of a wide variety of substituted amines attached at the C-3 position of the chroman scaffold.
Reaction Scheme: Reductive Amination of this compound
| Transformation | Reagents | Product | Description | Reference |
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime | Condensation reaction forming a C=N-OH group. | nrochemistry.comwikipedia.org |
| Silylation | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin trimethylsilyl ether | Nucleophilic addition of a silyl group and cyanide across the C=O double bond. | nih.gov |
| Reductive Amination | Primary or secondary amine (R₁R₂NH), reducing agent (e.g., NaBH₃CN) | Substituted amine | Forms a new C-N single bond by converting the C=O group to a CH-N group. | nih.govnih.govnih.gov |
Advanced Spectroscopic Characterization Techniques for Chroman 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of chroman-based compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic framework can be assembled. univen.ac.za
¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a typical chroman-3-carbaldehyde derivative, distinct signals are expected for the aldehyde proton, aromatic protons, and the protons on the saturated heterocyclic ring. For instance, in the spectrum of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the aldehyde proton appears as a singlet at a characteristic downfield shift of around 10.13 ppm. rsc.org The aromatic protons exhibit signals in the range of 6.49-8.26 ppm, with their splitting patterns revealing their substitution on the benzene (B151609) ring. rsc.org
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is particularly notable, appearing significantly downfield, often in the range of 185-190 ppm. rsc.org Aromatic carbons resonate between approximately 97 ppm and 162 ppm, while the carbons of the chroman ring appear at upfield shifts. rsc.org
Interactive Data Table: Representative NMR Data for a Chromene-3-carbaldehyde Derivative (Data for 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde) rsc.org
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 10.13 (s, 1H) | Aldehyde (-CHO) | 187.92 | Aldehyde (C=O) |
| 8.26 (s, 1H) | Aromatic CH | 161.85 | Aromatic C |
| 7.41 (d, J = 9.0 Hz, 1H) | Aromatic CH | 158.92 | Aromatic C |
| 6.64 (dd, J = 9.0, 2.5 Hz, 1H) | Aromatic CH | 153.43 | Aromatic C |
| 6.49 (d, J = 2.4 Hz, 1H) | Aromatic CH | 145.32 | Aromatic C |
| 3.48 (q, J = 7.2 Hz, 4H) | -N(CH₂CH₃)₂ | 132.48 | Aromatic C |
| 1.26 (t, J = 7.2 Hz, 6H) | -N(CH₂CH₃)₂ | 114.37 | Aromatic C |
| 110.14 | Aromatic C | ||
| 108.23 | Aromatic C | ||
| 97.17 | Aromatic C | ||
| 45.25 | -N(CH₂CH₃)₂ | ||
| 12.44 | -N(CH₂CH₃)₂ |
2D NMR Techniques: For complex structures, 2D NMR experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. ucalgary.caumn.edu This is used to map out the spin systems within the molecule, for instance, tracing the connectivity of protons within the chroman ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the aldehyde group to the chroman ring. univen.ac.za
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is vital for understanding the molecule's shape and packing in the crystalline lattice. nih.gov
For example, the crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, a related compound, was determined to be in the monoclinic crystal system. nih.govresearchgate.net The analysis revealed that all non-hydrogen atoms are nearly coplanar. nih.govresearchgate.net In the crystal, molecules are linked through C–H···O hydrogen bonds and assembled into layers via stacking interactions. nih.gov Such detailed structural insights are critical for fields like materials science and drug design. nih.gov
Interactive Data Table: Crystallographic Data for 7-bromo-4-oxo-4H-chromene-3-carbaldehyde researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₀H₅BrO₃ |
| Molecular Weight | 253.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8580 (18) |
| b (Å) | 6.054 (4) |
| c (Å) | 37.268 (13) |
| β (°) | 90.39 (4) |
| Volume (ų) | 870.4 (8) |
| Z (molecules/unit cell) | 4 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net In this compound, the most prominent absorption band is the strong C=O (carbonyl) stretch of the aldehyde group, typically found in the region of 1740-1720 cm⁻¹. umn.edu Other characteristic peaks include C-H stretches for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic ring (around 2950-2840 cm⁻¹), C=C stretching vibrations for the aromatic ring (1600-1400 cm⁻¹), and C-O-C stretching of the ether linkage in the chroman ring (1250-1050 cm⁻¹). umn.edunih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The this compound structure contains a benzene ring, which is a chromophore that absorbs UV light. The absorption is a result of promoting electrons from lower energy π orbitals to higher energy π* orbitals (π→π* transitions). The presence of the carbonyl group can also give rise to a weaker n→π* transition, where a non-bonding electron from the oxygen atom is excited to a π* anti-bonding orbital. msu.edu Conjugation between the aromatic ring and other groups can shift the absorption maxima to longer wavelengths. msu.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This precision allows for the calculation of a unique molecular formula. For this compound (C₁₀H₁₀O₂), HRMS would provide an exact mass that distinguishes it from other molecules with the same nominal mass. iaph.es
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing the parent ion to break apart and analyzing the resulting fragment ions, valuable structural information can be obtained. nih.gov This fragmentation analysis helps to confirm the presence of specific structural motifs within the molecule, providing evidence that corroborates data from other spectroscopic methods.
Computational and Theoretical Studies of Chroman 3 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT), B3LYP)
Quantum chemical calculations are essential for predicting the electronic structure and reactivity of chroman derivatives. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. rsdjournal.orgyoutube.comaps.org The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is frequently employed for these calculations, providing reliable results for geometry optimization, electronic properties, and vibrational frequencies. semanticscholar.orgmdpi.comresearchgate.netnih.gov
Studies on chroman and related heterocyclic systems use DFT to investigate structural parameters, electronic properties, and spectroscopic data. semanticscholar.orgmdpi.com For instance, calculations can determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. mdpi.com Electronic properties such as dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to external electric fields.
| Property | Method/Basis Set | Calculated Value | Significance |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.3 eV | Relates to chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |
| Dipole Moment (µ) | B3LYP/6-311++G(d,p) | 2.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Table 1: Representative theoretical electronic properties of a substituted chroman derivative calculated using DFT. Values are illustrative and vary based on the specific derivative.
Mechanistic Investigations of Chroman-Forming Reactions (e.g., transition state analysis, reaction pathway elucidation)
Computational studies are pivotal in elucidating the complex mechanisms of reactions that form the chroman scaffold. researchgate.net Theoretical methods allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, which are often difficult to isolate and study experimentally.
One common route to chroman synthesis involves the annulation of o-hydroxy benzylic alcohols with alkenes, catalyzed by a Brønsted acid like triflimide. chemrxiv.org DFT calculations can model this cascade sequence, starting from the formation of a delocalized carbocation (or its quinone methide resonance structure), followed by alkene addition and subsequent intramolecular cycloetherification to close the chroman ring. chemrxiv.org Transition state analysis for each step helps to determine the rate-limiting step and understand the factors controlling the reaction's feasibility and selectivity.
Other synthetic strategies, such as the asymmetric synthesis of chromans through bifunctional enamine-metal Lewis acid catalysis, have also been investigated computationally. researchgate.net These studies reveal the role of the catalyst in activating the substrates and controlling the stereochemistry of the product. By modeling the transition states, researchers can rationalize the observed enantioselectivity and diastereoselectivity. researchgate.net DFT has been used to study the mechanism of asymmetric intramolecular nucleophilic substitution of ortho-allyloxy benzaldehydes, showing that the SN2′ reaction is the rate- and enantioselectivity-determining step. chim.it Similarly, radical-based pathways for synthesizing chroman derivatives have been proposed and can be explored through computational modeling to understand the initiation, propagation, and termination steps. nih.govnih.gov
Molecular Modeling and Docking Studies for Structure-Interaction Relationships of Chroman Scaffolds
The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com Molecular modeling and docking are indispensable computational techniques used to explore and predict the interactions between chroman-based ligands and their biological targets, such as proteins and enzymes. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govneliti.com This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. For example, docking studies have been performed with chroman derivatives against targets like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. sciencescholar.us The results of these studies highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. neliti.comsciencescholar.us
These computational approaches have been applied to various chroman derivatives to evaluate their potential as antimicrobial or anticancer agents. nih.govresearchgate.net By comparing the docking scores and binding modes of a series of analogs, researchers can identify which structural modifications enhance binding and, consequently, biological activity. researchgate.net This iterative process of computational screening followed by experimental validation accelerates the drug discovery process.
| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Chroman Carboxamides | DNA Gyrase | -5.8 to -8.5 | Asp73, Gly77, Arg76 |
| Hydroxy-Substituted Chromanes | Cyclooxygenase-2 (COX-2) | -75 to -78 (Moldock Score) | Arg120, Tyr355, Ser530 |
| Dihydropyrano[3,2-c]chromenes | Liver Fibrosis Target | Not specified | Not specified |
Table 2: Illustrative results from molecular docking studies of various chroman derivatives against biological targets. Docking scores and interacting residues are examples from published studies. nih.govsciencescholar.usresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's behavior as a nucleophile (electron donor, related to HOMO) or an electrophile (electron acceptor, related to LUMO). youtube.comyoutube.comnih.gov
For chroman derivatives, FMO analysis, typically performed using data from DFT calculations, reveals how substituents affect the HOMO-LUMO energy gap (ΔE). researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The shapes of the HOMO and LUMO also indicate the most probable sites for nucleophilic and electrophilic attack, respectively.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.netnih.govnih.gov These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for comparing the reactivity of different chroman derivatives. frontiersin.org
| Parameter | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. nih.gov |
| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. researchgate.netnih.gov |
Table 3: Key global reactivity parameters derived from FMO analysis and their interpretations.
These theoretical studies provide deep insights into the fundamental chemical and physical properties of Chroman-3-carbaldehyde and its derivatives, guiding synthetic efforts and the development of new functional molecules.
Applications of Chroman 3 Carbaldehyde in Complex Molecule and Scaffold Design
As a Chiral Precursor in Asymmetric Synthesis
The chroman moiety is a common feature in a variety of biologically active natural products and synthetic compounds. The development of asymmetric methods to access enantiomerically pure or enriched chroman derivatives is therefore of significant interest. While direct asymmetric transformations using Chroman-3-carbaldehyde are not extensively documented, related chromene-3-carbaldehydes serve as key precursors in organocatalytic asymmetric synthesis to generate highly functionalized chiral chroman derivatives. These reactions often proceed through a conjugate addition to the α,β-unsaturated system of the chromene, which, upon reduction, would yield the corresponding chroman structure.
An organocatalytic approach for the synthesis of polysubstituted chiral chromans has been developed via an oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. researchgate.net This methodology, catalyzed by a squaramide organocatalyst, produces chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net Although this method builds the chroman ring during the reaction rather than starting with a pre-formed this compound, it highlights a strategy for accessing chiral chroman scaffolds.
In a similar vein, the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes has been achieved using prolinol triethylsilyl ether as a catalyst. arkat-usa.org This reaction yields highly functionalized chroman derivatives with excellent diastereoselectivities, although the enantioselectivities were found to be low in this particular study. arkat-usa.org The resulting nitro-substituted this compound derivatives can be further elaborated, with the nitro group serving as a versatile handle for the introduction of other functionalities.
The following table summarizes representative examples of the organocatalytic synthesis of chiral chroman derivatives from chromene precursors.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Squaramide | 2-Hydroxynitrostyrene | trans-β-nitroolefin | Polysubstituted chiral chroman | up to 82 | >20:1 | up to 99 |
| Prolinol triethylsilyl ether | 2H-Chromene-3-carbaldehyde | Nitromethane | Functionalized chroman | excellent | excellent | 3-5 |
These examples demonstrate the potential of leveraging the reactivity of the chromene system to introduce chirality, which can then be carried into the saturated chroman scaffold.
Construction of Spirocyclic Systems with Diverse Heterocyclic Moieties
Spirocyclic systems, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. This compound and its unsaturated precursor, 2H-chromene-3-carbaldehyde, are valuable starting points for the synthesis of spiro-chroman derivatives fused with various heterocyclic moieties.
One prominent strategy for the construction of such spirocycles is the 1,3-dipolar cycloaddition reaction. For instance, a one-pot, three-component reaction involving 2H-chromene-3-carbaldehyde, isatin (B1672199), and a secondary amino acid (like L-proline or pipecolinic acid) can generate diverse spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives. nih.gov This reaction proceeds through the in-situ generation of an azomethine ylide from the amino acid and isatin, which then undergoes a cycloaddition with the chromene-3-carbaldehyde.
Multicomponent reactions (MCRs) offer another efficient route to spiro-chroman scaffolds. A Lewis acid-catalyzed three-component reaction of isatin and two equivalents of a 1,3-dicarbonyl compound can produce spirooxindole pyranochromenedione derivatives with high efficiency. nih.gov While not directly employing this compound, this illustrates the utility of MCRs in building complex spiro systems that incorporate the chroman framework.
Furthermore, the synthesis of spiro[chroman-3,3'-pyrazol] scaffolds has been achieved through an oxa-Michael-Michael cascade reaction of 4-alkenyl pyrazolin-3-ones with (E)-2-(2-nitrovinyl)phenol, catalyzed by a bifunctional amine-thiourea. researchgate.net This method constructs the chroman ring and the spirocyclic system in a single transformation, affording products with an all-carbon quaternary stereocenter in high yields and stereoselectivities. researchgate.net
The table below showcases different approaches to the synthesis of spiro-chroman and related spiro-chromene systems.
| Reaction Type | Starting Materials | Heterocyclic Moiety | Spiro-Product |
| 1,3-Dipolar Cycloaddition | 2H-Chromene-3-carbaldehyde, Isatin, L-Proline | Pyrrolidine, Oxindole | Spiro[chromeno[3,4-a]pyrrolizine-11,3'-indoline] |
| Multicomponent Reaction | Isatin, 1,3-Dicarbonyl compounds | Pyranochromenedione, Oxindole | Spirooxindole pyranochromenedione |
| Cascade Reaction | 4-Alkenyl pyrazolin-3-one, (E)-2-(2-nitrovinyl)phenol | Pyrazole | Spiro[chroman-3,3'-pyrazol] |
These synthetic strategies underscore the versatility of the chroman framework in accessing a diverse range of complex spirocyclic architectures.
Role in the Design and Synthesis of Advanced Chroman-Based Scaffolds for Chemical Biology Research
The chroman scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide array of biological activities. nih.gov Consequently, this compound serves as a valuable starting point for the synthesis of advanced chroman-based scaffolds for use as chemical probes and potential therapeutic agents in chemical biology research. nih.gov
The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups, allowing for the introduction of pharmacophores and points for diversification in the design of compound libraries. For example, chromone-3-carbaldehydes, which can be reduced to chroman-3-carbaldehydes, are used as intermediates in the synthesis of chromone-3-carboxamides, a class of compounds evaluated for their anti-inflammatory, anti-trypanosomal, and cytotoxic properties. semanticscholar.orgresearchgate.net
Moreover, the chroman framework itself can be tailored to target specific biological pathways. The development of three-dimensional, bioactive scaffolds is a key area in chemical biology and materials science. nih.gov The rigid and defined stereochemistry of chroman derivatives makes them ideal scaffolds for presenting functional groups in a precise spatial orientation, which is crucial for molecular recognition and interaction with biological targets.
The synthesis of diverse heterocyclic scaffolds through multicomponent reactions involving chroman precursors is a powerful strategy in diversity-oriented synthesis. elsevierpure.com This approach allows for the rapid generation of libraries of complex molecules with a high degree of structural and functional diversity, which can then be screened for biological activity. The chroman scaffold provides a robust and synthetically accessible core for the development of novel chemical probes to investigate complex biological systems.
Q & A
Basic: What are the key methodological considerations for synthesizing Chroman-3-carbaldehyde in laboratory settings?
Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to optimize yield and purity. Key steps include:
- Aldol Condensation : Use ketone and aldehyde precursors under basic conditions, ensuring stoichiometric ratios are maintained to avoid side reactions .
- Purification : Employ column chromatography with gradient elution to separate isomers, followed by NMR and HPLC validation for structural confirmation .
- Safety Protocols : Handle reactive intermediates (e.g., α,β-unsaturated aldehydes) in fume hoods due to volatility and potential toxicity .
Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?
Answer:
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Methodological strategies include:
- Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-state NMR) .
- Computational Modeling : Apply DFT calculations to predict chemical shifts and compare with experimental data, addressing discrepancies caused by dynamic equilibria .
- Replication : Repeat experiments under varying conditions (e.g., deuterated solvents, temperature gradients) to isolate confounding factors .
Basic: What literature review strategies are critical for identifying research gaps in this compound applications?
Answer:
- Database Selection : Use SciFinder and PubMed with keywords like "this compound derivatives" and "bioactivity," filtering for peer-reviewed articles (2015–2025) .
- Citation Tracking : Map citation networks via tools like Web of Science to identify foundational studies and emerging trends .
- Gap Analysis : Compare synthetic methodologies in primary literature to highlight understudied areas (e.g., enantioselective synthesis or green chemistry approaches) .
Advanced: How should researchers design experiments to investigate the mechanistic pathways of this compound in catalytic reactions?
Answer:
- Isotopic Labeling : Incorporate deuterated or ¹³C-labeled substrates to track reaction intermediates via MS/MS or in-situ IR .
- Kinetic Studies : Perform time-resolved experiments under pseudo-first-order conditions to determine rate constants and propose rate-limiting steps .
- Computational Support : Use Gaussian or ORCA software to model transition states and validate experimental observations .
Basic: What statistical methods are recommended for analyzing biological activity data of this compound analogs?
Answer:
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments for receptor-binding assays .
- Multivariate Analysis : Apply PCA or PLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Error Handling : Report confidence intervals and use ANOVA for replicate comparisons to ensure reproducibility .
Advanced: How can researchers address ethical and reproducibility challenges in publishing this compound studies?
Answer:
- Data Transparency : Share raw spectra, crystallographic data, and experimental protocols in supplementary materials or repositories like Zenodo .
- Ethical Compliance : Obtain approval for biological testing from institutional review boards (IRBs) and adhere to ARRIVE guidelines for in vivo studies .
- Peer Review Preparation : Preemptively address potential critiques by including control experiments (e.g., negative controls for cytotoxicity assays) .
Basic: What techniques are essential for characterizing the stability of this compound under varying pH conditions?
Answer:
- Kinetic Stability Assays : Monitor degradation via UV-Vis spectroscopy at λ_max (e.g., 270 nm for conjugated aldehydes) across pH 2–12 .
- HPLC-MS : Identify degradation products and quantify parent compound retention using reverse-phase columns .
- Accelerated Aging Studies : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced: How can contradictory findings in the antioxidant activity of this compound derivatives be systematically analyzed?
Answer:
- Meta-Analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity using tools like RevMan .
- Mechanistic Probes : Compare radical scavenging (e.g., DPPH assay) vs. enzymatic inhibition (e.g., SOD activity) to differentiate direct and indirect antioxidant effects .
- Bias Evaluation : Apply GRADE criteria to evaluate study quality, focusing on blinding, sample size, and confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
